molecular formula C13H14N2O B2380549 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400757-04-2

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2380549
CAS No.: 400757-04-2
M. Wt: 214.268
InChI Key: MXWICIXTAYJZCH-UHFFFAOYSA-N
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Description

Chemical Identity:
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400876-66-6) is a pyrazole derivative with a carbaldehyde group at position 4, methyl groups at positions 3 and 5, and a 2-methylphenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O, and it has a molecular weight of 214.26 g/mol .

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-6-4-5-7-13(9)15-11(3)12(8-16)10(2)14-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWICIXTAYJZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives
Compound Name Substituents (Position 1) Molecular Weight (g/mol) Key Features Reference
Target Compound 2-methylphenyl 214.26 Steric hindrance from ortho-methyl group
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl 200.23 Less steric bulk; planar aryl group
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-Difluorophenyl 258.22 Electron-withdrawing fluorine atoms
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 4-nitrophenyl 273.27 Strong electron-withdrawing nitro group
Schiff bases with chitosan (e.g., 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) Furan/Pyridine Varies Enhanced antifungal activity via conjugation

Key Observations :

  • Electronic Effects : Substituents like nitro () or fluorine () alter electron density, influencing reactivity. The target compound’s methyl groups are electron-donating, which may stabilize the aldehyde group against nucleophilic attacks.
Table 2: Reported Bioactivities of Pyrazole Derivatives
Compound Class Antimicrobial Activity (MIC, μg/mL) Antioxidant (IC₅₀, μg/mL) Notes Reference
2,3-Dihydro-1H-pyrazole-4-carbonitriles MIC: 12.5–50 (E. coli, B. mycoides) IC₅₀: 18–35 (DPPH assay) Green synthesis using DES
1,3,4-Thiadiazole derivatives MIC: 6.25–25 (E. coli, C. albicans) N/A 4-Nitrophenyl enhances activity
Chitosan-Schiff bases Antifungal (Aspergillus fumigatus) N/A Electron-rich imine groups critical

Implications for the Target Compound :

  • Lack of electron-withdrawing groups could reduce oxidative stability, though methyl groups may enhance lipophilicity.

Biological Activity

3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400757-04-2) is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O, with a molecular weight of 214.27 g/mol. The compound features a pyrazole ring substituted with methyl and phenyl groups, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • IC50 Values : In studies involving related pyrazole compounds, IC50 values ranged from 2.43 to 14.65 μM, demonstrating significant growth inhibition against these cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
3,5-Dimethyl...MDA-MB-2312.43 - 7.84
Other PyrazolesHepG24.98 - 14.65

The anticancer activity is attributed to several mechanisms:

  • Microtubule Destabilization : Certain pyrazole derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis has been confirmed through increased caspase-3 activity in treated cells .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation:

  • Selectivity Index : Some derivatives exhibit high selectivity for COX-2 over COX-1, suggesting potential for safer anti-inflammatory therapies .

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (IC50 μM)Selectivity Index
Pyrazole A0.01>200
Pyrazole B5.40>100

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize diazo compounds or similar reagents to form the pyrazole core .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant apoptotic effects at low concentrations.
  • Inflammation Model : In vivo models demonstrated that selected pyrazoles reduced edema significantly compared to control groups, indicating their therapeutic potential in inflammatory diseases .

Q & A

What are the recommended safety precautions when handling 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde in laboratory settings?

Answer:
The compound is classified under GHS hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335) . Key precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Handling in a fume hood to minimize inhalation exposure.
  • Emergency procedures for accidental exposure (e.g., eye wash stations, safety showers).
Hazard TypeGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion; use proper labeling
Skin IrritationCategory 2 (H315)Wear chemical-resistant gloves
Eye IrritationCategory 2A (H319)Use safety goggles
Respiratory IrritationCategory 3 (H335)Use fume hood and N95 respirators

What spectroscopic techniques are essential for confirming the structural identity of this compound post-synthesis?

Answer:
Structural confirmation requires:

X-ray crystallography : Resolve molecular geometry using SHELXL refinement (R-factor <0.08) . Example parameters from related compounds:

  • Crystal system: Monoclinic (space group P2₁/c).
  • Unit cell dimensions: a=8.2–8.5 Å, b=10.5–11.0 Å, c=14.0–14.5 Å, β=95–100° .

NMR spectroscopy :

  • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; o-tolyl aromatic protons at δ 6.8–7.5 ppm.
  • ¹³C NMR: Pyrazole carbons at δ 140–150 ppm; aldehyde carbon at δ 190–195 ppm .

Mass spectrometry : Molecular ion peak at m/z 226.1106 (C₁₄H₁₄N₂O).

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:
Crystallization challenges are mitigated through:

Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar solvents (hexane/ethyl acetate) .

Temperature gradients : Slow cooling from 60°C to 4°C over 72 hours.

Vapor diffusion : Use tert-butyl methyl ether as an anti-solvent in sitting-drop setups.

ParameterOptimal RangeObserved Values
Crystal SystemMonoclinicP2₁/c space group
Unit Cell Volume~1300 ų1276–1320 ų
Refinement ProgramSHELXL-2018R-factor <0.08

What methodological approaches are employed to analyze the electronic effects of substituents on the pyrazole ring?

Answer:
Substituent effects are analyzed via:

Computational chemistry :

  • DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .
  • HOMO-LUMO gaps: Methyl groups at positions 3 and 5 reduce reactivity (HOMO: -6.12 eV) .

X-ray charge density analysis : Multipole refinement quantifies electron distribution at substituent sites .

Spectroscopic correlation : Compare experimental ¹³C NMR shifts with GIAO shielding constants.

Substituent PositionHOMO (eV)Δδ(¹³C) (ppm)
3-Methyl-6.12+3.5
5-Methyl-6.08+2.8
4-Carbaldehyde-5.95+7.2

How do researchers design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Answer:
SAR-driven design involves:

Position-specific modifications :

  • Replace 2-methylphenyl with 3,5-difluorophenyl to enhance π-π stacking .
  • Convert carbaldehyde to hydrazones for improved antifungal activity .

Biological screening :

  • Antimicrobial activity: MIC determination via broth microdilution.
  • Cytotoxicity: MTT assays against HeLa or MCF-7 cell lines .

Derivative TypeBioactivity ImprovementKey Modification
Hydrazone analogs4-5x ↑ antifungal4-Carbaldehyde → Hydrazone
Fluorinated aryl2x ↑ COX-2 inhibition2-Methylphenyl → 3,5-Difluorophenyl

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer:
Discrepancies are resolved through:

Multi-method validation :

  • Compare DFT (B3LYP) with post-Hartree-Fock (MP2) methods.
  • Experimental kinetics via stopped-flow spectroscopy .

Crystallographic analysis : Hirshfeld atom refinement identifies charge transfer effects .

Solvent modeling : Explicit solvent MD simulations (e.g., water/DMSO mixtures) .

Discrepancy TypeComputational PredictionExperimental ObservationResolution Method
Keto-enol tautomer ratio70:3050:50 (via NMR)Explicit solvent MD

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